25-Fold Lower Potency in Enkephalinase Inhibition Defines a Distinct Pharmacological Profile vs. Livagen
A direct comparative study evaluated the inhibition of enkephalin-degrading enzymes from human serum. The dose-inhibitory effect curves for Epitalon and the peptide Livagen were plotted. Epitalon exhibited an IC50 value of 500 μM, which is 25-fold higher (less potent) than Livagen's IC50 of 20 μM [1]. This clear quantitative difference demonstrates that Epitalon is not a potent modulator of this specific pathway, whereas Livagen is. This evidence is crucial for researchers seeking to avoid confounding effects on the endogenous opioid system.
| Evidence Dimension | Inhibition of Enkephalin-Degrading Enzymes (IC50) |
|---|---|
| Target Compound Data | IC50 = 500 μM |
| Comparator Or Baseline | Livagen (Peptide): IC50 = 20 μM |
| Quantified Difference | Epitalon's IC50 is 25-fold higher (less potent) |
| Conditions | Human serum; radioreceptor method with [3H][D-Ala2, D-Leu5]-enkephalin |
Why This Matters
This data allows researchers to discriminate between Epitalon and Livagen based on a specific, quantifiable biochemical activity, ensuring the correct tool is selected for studies of the opioid or related neuropeptide systems.
- [1] Kost NV, et al. [Effect of new peptide bioregulators livagen and epitalon on enkephalin-degrading enzymes in human serum]. Izv Akad Nauk Ser Biol. 2003;(4):427-33. PMID: 12942745. View Source
